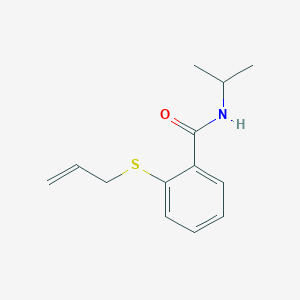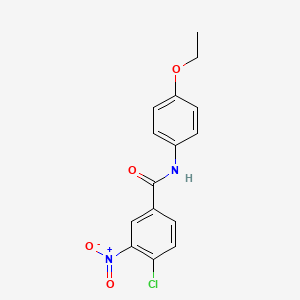![molecular formula C19H21NO3 B5599860 4-{[(4'-methyl-4-biphenylyl)oxy]acetyl}morpholine](/img/structure/B5599860.png)
4-{[(4'-methyl-4-biphenylyl)oxy]acetyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(4’-methyl-4-biphenylyl)oxy]acetyl}morpholine is an organic compound that features a morpholine ring substituted with an acetyl group linked to a biphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4’-methyl-4-biphenylyl)oxy]acetyl}morpholine typically involves the following steps:
Formation of the biphenyl moiety: The biphenyl structure can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Morpholine introduction: The final step involves the reaction of the acetylated biphenyl intermediate with morpholine under basic conditions to yield 4-{[(4’-methyl-4-biphenylyl)oxy]acetyl}morpholine.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-{[(4’-methyl-4-biphenylyl)oxy]acetyl}morpholine can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, bases like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the biphenyl and morpholine moieties.
Reduction: Reduced forms of the acetyl group.
Substitution: Substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
4-{[(4’-methyl-4-biphenylyl)oxy]acetyl}morpholine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to the presence of the morpholine ring.
Materials Science: The biphenyl moiety makes it suitable for use in the development of organic electronic materials and liquid crystals.
Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Mecanismo De Acción
The mechanism of action of 4-{[(4’-methyl-4-biphenylyl)oxy]acetyl}morpholine involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
4-{[(4’-methyl-4-biphenylyl)oxy]acetyl}piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
4-{[(4’-methyl-4-biphenylyl)oxy]acetyl}pyrrolidine: Similar structure but with a pyrrolidine ring.
Uniqueness
4-{[(4’-methyl-4-biphenylyl)oxy]acetyl}morpholine is unique due to the presence of the morpholine ring, which imparts specific pharmacological properties and makes it a versatile building block in synthetic chemistry .
Propiedades
IUPAC Name |
2-[4-(4-methylphenyl)phenoxy]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-15-2-4-16(5-3-15)17-6-8-18(9-7-17)23-14-19(21)20-10-12-22-13-11-20/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVXZCOLSNAVEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-amino-4-[(3-methoxyphenyl)diazenyl]-2-phenyl-1H-pyrazol-3-one](/img/structure/B5599779.png)
![3-(3-hydroxy-3-methylbutyl)-N-[2-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5599787.png)
![3-(1-benzyl-1H-imidazol-2-yl)-1-[(2-methyl-1H-imidazol-1-yl)acetyl]piperidine](/img/structure/B5599799.png)
![N-[2-(dimethylamino)-1-phenylethyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5599802.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5599803.png)

![2-[2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5599818.png)
![2-(4-fluorophenyl)-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B5599824.png)
![1-phenyl-6-(2-thienyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5599828.png)
![N-(3-chlorophenyl)-3-[(trifluoroacetyl)amino]benzamide](/img/structure/B5599838.png)

![2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B5599872.png)
![2-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride](/img/structure/B5599891.png)
![7,7-Dimethyl-1-({[(4-pyridylmethyl)amino]sulfonyl}methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B5599895.png)
